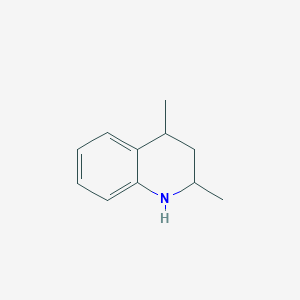

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline

描述

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications. The structure of this compound consists of a quinoline ring system with two methyl groups attached at the 2nd and 4th positions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with ketones under acidic conditions. For instance, the reaction of 2,4-dimethylaniline with cyclohexanone in the presence of a strong acid like sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of quinoline derivatives. This method is preferred due to its efficiency and scalability. The reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

化学反应分析

Acid-Catalyzed Disproportionation

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes acid-catalyzed disproportionation under weakly acidic methanol. Key findings include:

-

Mechanism : The reaction proceeds via a 3,4-dihydroquinoline intermediate rather than the previously proposed hydride transfer pathway . Protonation at C-3 generates a carbocation at C-4, which undergoes solvent addition (e.g., methanol) to form 4-methoxy derivatives.

-

Products :

Reaction Conditions :

| Reagent/Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| DCl/D₂O (2.0 M) | Methanol-d₄ | 25°C | 24 h | 85–90% |

Oxidative Functionalization

Oxidation reactions are influenced by the compound’s electron-rich aromatic system:

-

TiO₂-Mediated Oxidation : Under UV light (350 nm), TiO₂ catalyzes oxidation in ethanol solvent, leading to acetaldehyde formation. This intermediate reacts with the tetrahydroquinoline scaffold to yield 4-ethoxy derivatives (e.g., 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline) .

-

Oxidizing Agents : Chromium-based agents (e.g., CrO₃) or KMnO₄ can oxidize the tetrahydroquinoline ring to quinoline derivatives, though specific data for 2,4-dimethyl analogs remain sparse .

Key Product :

| Starting Material | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| This compound | TiO₂/UV light | 4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline | 71% |

Hydrogenation and Transfer Hydrogenation

The compound participates in hydrogenation cascades under metal catalysis:

-

Manganese-Catalyzed Borrowing Hydrogen : A Mn(I) PN₃ pincer catalyst enables transfer hydrogenation using secondary alcohols (e.g., 1-phenylethanol) as hydrogen donors. This method avoids external H₂ and selectively produces 1,2,3,4-tetrahydroquinolines .

-

Key Reaction Pathway :

Optimized Conditions :

| Catalyst | Alcohol | Temperature | H₂ Pressure | Yield |

|---|---|---|---|---|

| Mn PN₃ | 1-Phenylethanol | 120°C | Closed system | 82% |

Substitution Reactions

Electrophilic substitution occurs preferentially at the para position relative to the nitrogen atom:

-

Methanolysis : Acid-catalyzed methanolysis yields 4-methoxy derivatives. The reaction follows first-order kinetics and is stereospecific, favoring trans-addition .

-

Halogenation : Limited data exist, but analogous tetrahydroquinolines undergo bromination at C-6 or C-8 positions under mild conditions .

Domino Reactions

Domino sequences enable efficient synthesis of complex derivatives:

-

Reduction-Oxidation Cascades : Sequential reduction (e.g., NaBH₄) and oxidation (e.g., DDQ) convert this compound to quinolinones .

-

Acid-Catalyzed Rearrangements : Trifluoroacetic acid promotes ring expansion or contraction, yielding fused polycyclic structures .

Comparative Reactivity

The 2,4-dimethyl substitution pattern enhances stability and regioselectivity compared to simpler tetrahydroquinolines:

科学研究应用

Chemistry

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline serves as a chiral building block in the synthesis of complex organic molecules. Its chirality is particularly valuable in asymmetric synthesis and the development of chiral drugs and materials.

Biology

Research indicates that this compound exhibits potential biological activity , including:

- Antimicrobial Properties: Studies have shown its effectiveness against various microbial strains.

- Anticancer Activity: Investigations into its mechanism of action suggest it may inhibit cancer cell proliferation through interaction with specific molecular targets.

Medicine

In medicinal chemistry, this compound is explored as a precursor for pharmaceutical compounds. Its derivatives have been investigated for:

- Neuroprotective Effects: Potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-inflammatory Properties: Research indicates that it may reduce inflammation by modulating cytokine expression .

Industrial Applications

The compound is utilized in the production of materials with specific optical properties due to its chirality. Additionally, it finds applications as an antioxidant and corrosion inhibitor in various industrial processes .

Case Studies

-

Anticancer Research:

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against specific cancer cell lines. The mechanism involved apoptosis induction through the modulation of apoptotic pathways. -

Neuroprotection:

Research highlighted the neuroprotective effects of this compound in models of oxidative stress. It was found to enhance the activity of antioxidant enzymes and reduce neuronal damage . -

Industrial Use:

In industrial settings, its effectiveness as a corrosion inhibitor was evaluated in various environments. Results indicated a substantial reduction in corrosion rates when used in protective coatings.

作用机制

The mechanism of action of 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound can modulate signaling pathways involved in inflammation and cell proliferation, which contributes to its therapeutic potential .

相似化合物的比较

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives such as:

1,2,3,4-Tetrahydroquinoline: Lacks the methyl groups at the 2nd and 4th positions, resulting in different chemical and biological properties.

2,4-Diphenyl-1,2,3,4-tetrahydroquinoline: Contains phenyl groups instead of methyl groups, which can significantly alter its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to other tetrahydroquinoline derivatives .

生物活性

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline (DMTHQ) is a bicyclic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : Approximately 161.24 g/mol

- Structure : The compound features a tetrahydroquinoline core with methyl groups at the 2 and 4 positions, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that DMTHQ exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness similar to established antibiotics. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic pathways.

Anticancer Potential

DMTHQ has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The compound's interaction with specific molecular targets enhances its potential as an anticancer agent.

The biological effects of DMTHQ are mediated through several mechanisms:

- Enzyme Inhibition : DMTHQ can inhibit key enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : The compound interacts with various receptors, altering their activity and impacting cellular responses.

- Oxidative Stress Reduction : As an antioxidant, DMTHQ helps mitigate oxidative stress, which is linked to numerous diseases, including neurodegenerative disorders.

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of DMTHQ demonstrated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

Cancer Cell Line Study

In vitro studies on cancer cell lines revealed that DMTHQ reduced cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. Mechanistic studies indicated that this effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of DMTHQ compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 2-Methyl-1,2,3,4-tetrahydroquinoline | Moderate | Low | Less effective than DMTHQ |

| 4-Methyl-1,2,3,4-tetrahydroquinoline | High | Moderate | Similar mechanism but less potent |

| 3-Methyl-1,2,3,4-tetrahydroquinoline | Low | Low | Minimal biological activity |

属性

IUPAC Name |

2,4-dimethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-6,8-9,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRNQOFIQPGJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446730 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19343-79-4 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-2,4-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。